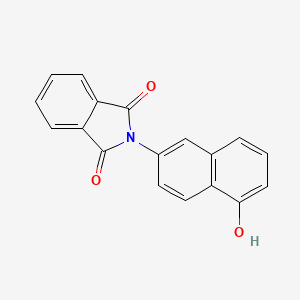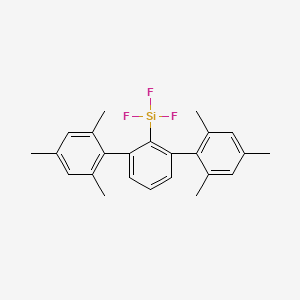
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione, also known as 3-Methylxanthine, is a derivative of xanthine. It is a white crystalline powder that is slightly soluble in water and has a bitter taste. This compound is structurally related to other xanthines such as caffeine and theobromine .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through various methods. One common method involves the methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as tea leaves or cocoa beans. The extraction process includes solvent extraction followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study enzyme kinetics and inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases due to its bronchodilator properties.
Industry: It is used in the production of pharmaceuticals and as a bittering agent in food products
Mechanism of Action
The mechanism of action of 3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets. It acts as a nonselective phosphodiesterase inhibitor, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and other physiological effects. Additionally, it can block adenosine receptors, contributing to its stimulant properties .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, known for its mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases like asthma and COPD
Uniqueness
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific methylation pattern and its distinct pharmacological profile. Unlike caffeine, it has a more pronounced effect on bronchodilation and less central nervous system stimulation .
Properties
CAS No. |
189264-26-4 |
|---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-methyl-1-propanoyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H10N4O3/c1-3-5(14)13-8(15)6-7(11-4-10-6)12(2)9(13)16/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
LZCAUTJBGFDVFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(=O)C2=C(N=CN2)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


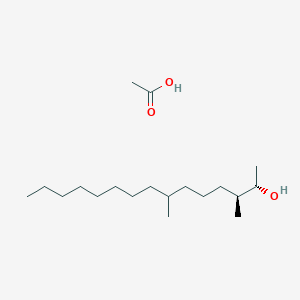
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
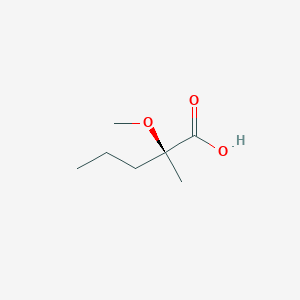
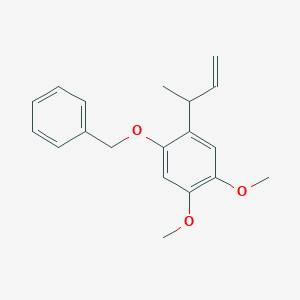
methylene]-](/img/structure/B14254214.png)
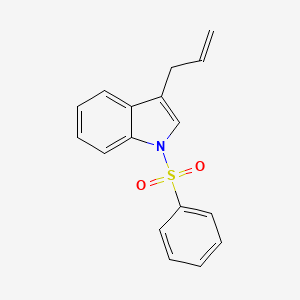

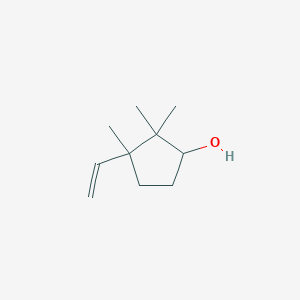
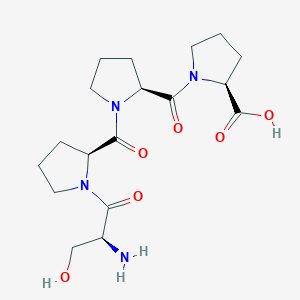
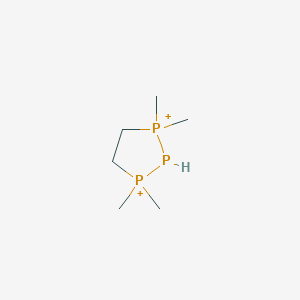
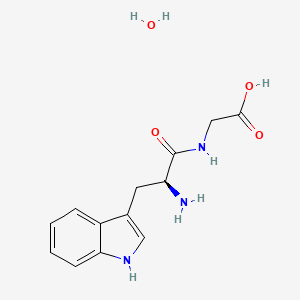
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
